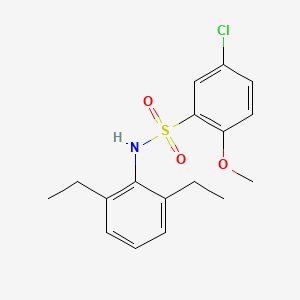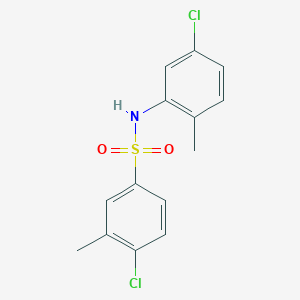![molecular formula C15H18N2O B6643215 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone, also known as GR-3027, is a synthetic compound that belongs to the family of indole-based drugs. It has been widely studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Aplicaciones Científicas De Investigación
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been extensively studied for its potential use in the treatment of various neurological disorders. One study found that 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has an antidepressant-like effect in animal models of depression, suggesting that it may be a promising candidate for the treatment of depression. Another study found that 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has anxiolytic properties, indicating that it may be useful in the treatment of anxiety disorders. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone is not fully understood. However, it is believed to act as a selective serotonin 5-HT1A receptor agonist, which may explain its antidepressant and anxiolytic effects. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have dopamine D2 receptor antagonist properties, which may explain its antipsychotic effects.
Biochemical and Physiological Effects
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to decrease levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic uses. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, its effects may vary depending on the dose and duration of treatment, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone. One area of interest is in the development of more selective agonists for the 5-HT1A receptor, which may provide more targeted therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone in human clinical trials.
Métodos De Síntesis
The synthesis of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone involves the reaction of 1H-indole-2-carboxylic acid with 1-(piperidin-1-yl)ethanone in the presence of a coupling reagent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high-quality 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone for use in scientific research.
Propiedades
IUPAC Name |
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-8-4-6-13(10-17)15-9-12-5-2-3-7-14(12)16-15/h2-3,5,7,9,13,16H,4,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRQZMZVDSWPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

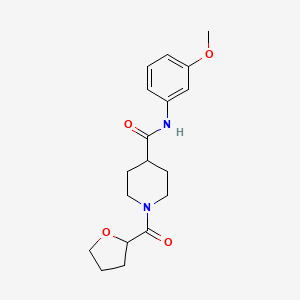
![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
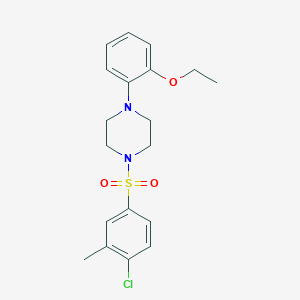

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
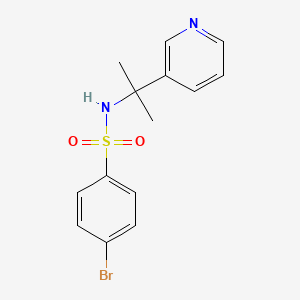
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
